molecular formula C9H9N3O2 B6186810 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid CAS No. 1643412-33-2

6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid

Cat. No.: B6186810
CAS No.: 1643412-33-2
M. Wt: 191.2
InChI Key:
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Description

6,8-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrazine rings. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the condensation of 2,3-diaminopyrazine with 2,4-pentanedione under acidic conditions, followed by cyclization and oxidation steps to form the desired product . The reaction conditions often involve the use of strong acids like hydrochloric acid or sulfuric acid, and the reactions are typically carried out at elevated temperatures to ensure complete cyclization and oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and cost-effectiveness of the industrial production.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different chemical and biological properties, making them valuable for further research and development.

Scientific Research Applications

6,8-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, it can interact with DNA or proteins, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Another fused bicyclic compound with similar structural features and biological activities.

    Imidazo[1,2-a]pyrimidine: Known for its wide range of applications in medicinal chemistry and drug discovery.

    Imidazo[1,2-a]pyrazine: A closely related compound with potential antimicrobial and anticancer properties.

Uniqueness

6,8-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid stands out due to its unique substitution pattern and the presence of both imidazole and pyrazine rings. This structural uniqueness contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for further research and development.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid involves the condensation of 2,6-dimethylpyrazine-3,5-dicarboxylic acid with ethyl formate, followed by cyclization with ammonium acetate and dehydration to form the target compound.", "Starting Materials": [ "2,6-dimethylpyrazine-3,5-dicarboxylic acid", "ethyl formate", "ammonium acetate" ], "Reaction": [ "Step 1: Condensation of 2,6-dimethylpyrazine-3,5-dicarboxylic acid with ethyl formate in the presence of a catalyst such as p-toluenesulfonic acid to form ethyl 2,6-dimethylpyrazine-3,5-dicarboxylate.", "Step 2: Cyclization of ethyl 2,6-dimethylpyrazine-3,5-dicarboxylate with ammonium acetate in the presence of a base such as potassium carbonate to form 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid.", "Step 3: Dehydration of 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid using a dehydrating agent such as thionyl chloride or phosphorus pentoxide to form the final product." ] }

CAS No.

1643412-33-2

Molecular Formula

C9H9N3O2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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